1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
Overview
Description
1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- typically involves the reaction of piperidineacetamide with 5-ethyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target cells, leading to their death. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting the transport of ions and other molecules[4][4].
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor used as a diuretic and in the treatment of glaucoma.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications as acetazolamide.
Cefazedone: An antibiotic with a thiadiazole ring, used to treat bacterial infections.
Uniqueness
1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- stands out due to its unique combination of a piperidine ring and a thiadiazole ring, which imparts distinct biological activities.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-2-10-13-14-11(17-10)12-9(16)8-15-6-4-3-5-7-15/h2-8H2,1H3,(H,12,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJLSHQKGHCUFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149720 | |
Record name | 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111750-47-1 | |
Record name | 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111750471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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